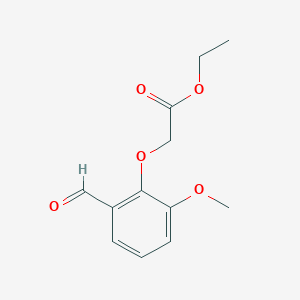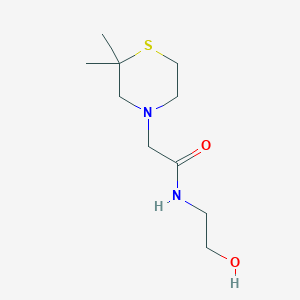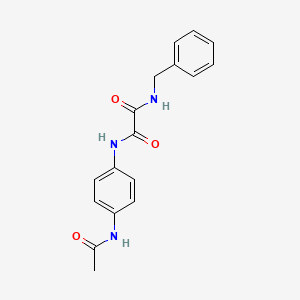![molecular formula C25H21BrN2O6 B2446158 1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899922-21-5](/img/no-structure.png)
1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolines are a class of organic compounds with a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities . They are considered an important pharmacophore in medicinal chemistry .
Synthesis Analysis
Quinazolinones and quinazolines can be synthesized through various methods. For instance, Sojitra and colleagues have reported a simple and efficient methodology for the synthesis of new quinazolinone derivatives .
Molecular Structure Analysis
The molecular structure of quinazolines can be modified to improve their biological activities. Structure-activity relationship studies have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can enhance their antimicrobial activities .
Scientific Research Applications
Herbicidal Applications
The compound 1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione and its derivatives have significant applications in the field of agriculture, particularly as potential herbicides. Research has focused on its role as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a promising target for herbicide innovation. Studies have identified derivatives of this compound demonstrating strong herbicidal activity and crop safety, suggesting their potential as effective weed control agents in agricultural settings (Qu et al., 2021), (He et al., 2020), (Wang et al., 2015), (Wang et al., 2014).
Synthesis and Chemical Properties
The synthesis and chemical properties of quinazoline-2,4-dione derivatives, including the specific compound , have been extensively studied. Research has focused on various synthetic methods, including the use of alkylating agents, microwave irradiations, and CO2-mediated reactions. These studies contribute to the understanding of the chemical nature and potential applications of these compounds in different fields (Ukrainets et al., 2011), (El‐Barbary et al., 1995), (Rivero et al., 2009), (Rasal & Yadav, 2016).
Stability and Degradation
The stability of similar quinazoline derivatives under stress conditions has also been a subject of research. This includes studies on how environmental factors such as temperature, light, and chemical conditions affect these compounds. Such research is crucial for understanding the practical application and storage conditions of these compounds (Gendugov et al., 2021).
Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione with 2-(4-bromophenyl)-2-oxoethylamine.", "Starting Materials": [ "3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione", "2-(4-bromophenyl)-2-oxoethylamine" ], "Reaction": [ "To a solution of 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (1.0 g, 3.5 mmol) in dry DMF (10 mL) under nitrogen, 2-(4-bromophenyl)-2-oxoethylamine (1.2 g, 4.2 mmol) and triethylamine (1.0 mL, 7.0 mmol) are added.", "The reaction mixture is stirred at room temperature for 24 hours.", "The solvent is removed under reduced pressure and the residue is purified by column chromatography on silica gel using ethyl acetate/hexane (1:4) as eluent to afford the desired product as a yellow solid (yield: 70%)." ] } | |
CAS RN |
899922-21-5 |
Product Name |
1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C25H21BrN2O6 |
Molecular Weight |
525.355 |
IUPAC Name |
1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H21BrN2O6/c1-32-21-12-17(13-22(33-2)23(21)34-3)28-24(30)18-6-4-5-7-19(18)27(25(28)31)14-20(29)15-8-10-16(26)11-9-15/h4-13H,14H2,1-3H3 |
InChI Key |
XDMAZEMSWLQLSW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2,6-Dibromo-4-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2446075.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide](/img/structure/B2446076.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2446077.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide](/img/structure/B2446078.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2446082.png)

![(Z)-2,4-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2446085.png)
![1-chloro-N-[1-(oxolan-2-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2446086.png)



![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2446094.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2446096.png)
![4-{[(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)imino]methyl}benzenecarboxylic acid](/img/structure/B2446098.png)